1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea
Description
This compound features a thiazole core linked to a phenylurea group at position 2 and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group via an ethyl-oxo bridge.
Properties
IUPAC Name |
1-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-5-4-8-19(13-16)30-9-11-31(12-10-30)20(32)14-18-15-34-22(28-18)29-21(33)27-17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2,(H2,27,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJQKRIXFWKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea, is a complex molecule that likely interacts with multiple targetsIt contains athiazole ring, which is found in many biologically active compounds. Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring in its structure is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways. For instance, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The presence of a thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, could influence its pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea is a complex organic molecule that has garnered attention for its potential biological activities. It features a thiazole ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of various functional groups that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the fields of anticonvulsant , anti-tubercular , and neuropharmacological effects. The following sections detail these activities based on recent studies.
Anticonvulsant Activity
A study exploring the anticonvulsant properties of compounds similar to this compound found significant results:
- Methodology : The compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
- Findings : Several derivatives showed notable protection against seizures, particularly those with the trifluoromethyl group. The most effective compounds demonstrated a high affinity for voltage-sensitive sodium channels, indicating their mechanism of action may involve modulation of neuronal excitability.
| Compound ID | MES Protection (mg/kg) | PTZ Protection (mg/kg) | Binding Affinity (nM) |
|---|---|---|---|
| 19 | 100 | 300 | Moderate |
| 20 | 300 | Not tested | High |
Anti-Tubercular Activity
In another study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis:
- Results : Five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM. One compound showed an IC90 of 40.32 μM, indicating potent anti-tubercular effects.
| Compound ID | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6e | 1.35 | 3.73 | Non-toxic |
| 6k | 2.18 | 4.00 | Non-toxic |
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate blood-brain barrier penetration:
- Research Findings : Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies
- Case Study on Anticonvulsant Efficacy : A series of experiments conducted on animal models demonstrated that compounds with structural similarities to our target compound provided significant seizure protection in both MES and PTZ models.
- Case Study on Anti-Tubercular Activity : In vitro studies revealed that certain derivatives not only inhibited Mycobacterium tuberculosis but also exhibited low cytotoxicity towards human cells, making them suitable candidates for further development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The compound shares a urea-thiazole-piperazine-CF₃-phenyl scaffold with several derivatives (Table 1). Key distinctions include:
- Substituents on the phenylurea group: Unlike compounds 11a–11o (), which feature halogenated or methoxy-substituted phenylureas, the target compound retains an unsubstituted phenyl group.
Table 1: Key Structural Comparisons
*Estimated based on analogues.
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP compared to non-fluorinated analogues (e.g., 11i in , logP ~2.5 vs. target compound ~3.0*) .
- Solubility : The urea and thiazole groups enhance aqueous solubility relative to purely aromatic systems (e.g., ’s morpholine derivative) .
- Thermal Stability : Melting points for similar urea derivatives range from 188–207°C (), suggesting moderate thermal stability for the target compound .
Key Differentiators and Implications
- Simplified Side Chain : The absence of hydrazinyl or benzylidene groups (cf. 11e, 1g) may reduce synthetic complexity while maintaining core bioactivity .
- Unsubstituted Phenylurea : This could balance potency and pharmacokinetics compared to halogenated analogues, which may exhibit higher toxicity .
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis provides a reliable route to the 2-aminothiazole scaffold. As demonstrated in analogous systems, condensation of thiourea derivatives with α-halo ketones under acidic conditions yields the heterocyclic core:
Starting Materials :
- 2-Bromo-1-(4-nitrophenyl)ethan-1-one (α-halo ketone)
- Thiourea
Reaction Conditions :
This step typically achieves 65–75% yield, with purity confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).
Piperazine Substitution
Introduction of the 4-(3-(trifluoromethyl)phenyl)piperazine group occurs via nucleophilic substitution. The methodology aligns with patented approaches for similar piperazine-thiazole hybrids:
- Activation : The thiazole's amine group undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.
- Coupling : Reacting the protected amine with 1-(3-(trifluoromethyl)phenyl)piperazine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) and HATU coupling reagent.
- Deprotection : Removal of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the secondary amine intermediate.
Critical parameters:
- Molar ratio (amine:piperazine): 1:1.2
- Reaction time: 12 hours at room temperature
- Yield: 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Urea Group Installation
Isocyanate Formation
The terminal urea functionality is introduced through reaction with phenyl isocyanate, following protocols optimized for triazolothiadiazines:
Reagents :
- Phenyl isocyanate (1.5 equiv)
- Anhydrous dimethylformamide (DMF)
Conditions :
- Temperature: 0°C → room temperature
- Duration: 24 hours
- Workup: Precipitation in ice-water, filtration
Characterization data from analogous compounds:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H)
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient)
Process Optimization Challenges
Solvent Effects on Cyclization
Comparative studies using ethanol, acetonitrile, and DMF reveal ethanol optimizes both reaction rate and yield (Table 1).
Table 1 : Solvent screening for thiazole-urea coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 75 |
| DMF | 100 | 4 | 68 |
| THF | 66 | 8 | 57 |
Purification Strategies
Final purification employs sequential techniques:
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar byproducts.
- Recrystallization : Ethanol/water (4:1) system produces X-ray quality crystals.
Spectroscopic Characterization
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₂₄H₂₂F₃N₆O₂S [M+H]⁺ 539.1472, found 539.1468
Infrared Spectroscopy
Key absorptions confirm functional groups:
Scale-Up Considerations
Pilot-scale production (100 g batch) necessitates:
- Continuous Flow Reactors : For exothermic coupling steps
- Crystallization Control : Anti-solvent addition rate <5 mL/min to prevent oiling out
- Quality Control : In-line IR monitoring of urea formation
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction times for key steps:
Enzymatic Coupling
Emerging biocatalytic methods using lipases show promise for greener urea bond formation:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Solvent : tert-Butanol
- Conversion : 89% at 40°C
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Basic Research Focus:
The synthesis involves multi-step reactions, including coupling of the thiazole core with trifluoromethylphenyl-piperazine and phenylurea moieties. Key steps require precise control of temperature, solvent polarity, and catalyst selection. For example, highlights the need for high-purity intermediates, achieved via reflux conditions in pyridine for thiourea coupling (6 hours, ~51–53% yield). To optimize:
- Use HPLC monitoring ( ) to track intermediate purity.
- Employ microwave-assisted synthesis (analogous to ) to reduce reaction times for steps like piperazine alkylation.
- Purify intermediates via recrystallization in ethanol () or column chromatography ( ).
Advanced Challenge:
Contradictions in yield data (e.g., 55.6% vs. 93.4% for similar derivatives in ) suggest solvent-dependent reactivity. Advanced optimization could involve:
- DoE (Design of Experiments) to model solvent/catalyst interactions.
- Flow chemistry to enhance reproducibility for scale-up ().
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Basic Methodology:
- 1H/13C NMR : Critical for verifying the trifluoromethylphenyl group (δ 7.52–8.67 ppm for aromatic protons; ) and piperazine N–CH2 signals (δ 2.5–3.5 ppm; ).
- ESI-MS : Confirm molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 in ).
Advanced Analysis:
Discrepancies in mass spectra (e.g., vs. 6) may arise from ion suppression or adduct formation. Mitigate via:
- HRMS (High-Resolution MS) for exact mass validation ().
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiazole-urea region ().
How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?
Basic Approach:
- Synthesize analogs with modifications to the trifluoromethylphenyl ( ), piperazine linker (), or urea moiety ().
- Test in vitro against targets like kinases or GPCRs, using assays from (e.g., thiazolo-triazole derivatives).
Advanced SAR Strategy:
- Molecular docking (e.g., AutoDock Vina) to predict binding to receptors like 5-HT1A (analogous to ).
- Free-Wilson analysis to quantify contributions of substituents (e.g., trifluoromethyl vs. chloro in ).
What are common pitfalls in interpreting biological activity data for this compound?
Basic Consideration:
- Off-target effects : The piperazine moiety () may bind non-specifically to amine receptors. Use counter-screening () to validate selectivity.
Advanced Contradiction Resolution:
Conflicting activity data (e.g., cytotoxicity vs. non-toxic analogs in ) could stem from assay conditions. Address via:
- Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation.
- Dose-response curves to differentiate true activity from artifacts.
How can computational methods aid in predicting this compound’s physicochemical properties?
Basic Application:
- LogP calculation (e.g., SwissADME) to estimate lipophilicity, influenced by the trifluoromethyl group ( ).
- pKa prediction (ACD/Labs) for the urea NH protons ().
Advanced Modeling:
- MD (Molecular Dynamics) simulations to study aqueous solubility challenges from the phenyl-thiazole core ().
- DFT (Density Functional Theory) to optimize synthetic pathways ().
What strategies validate the stability of this compound under physiological conditions?
Basic Protocol:
- Forced degradation studies : Expose to pH 1–13 buffers ( ) and monitor via HPLC.
- Thermogravimetric analysis (TGA) to assess thermal stability ().
Advanced Challenge:
The urea group () is prone to hydrolysis. Mitigate via:
How are synthetic by-products or impurities characterized and controlled?
Basic QC (Quality Control):
- TLC and HPLC-DAD for real-time monitoring ().
- Elemental analysis (C, H, N) to confirm purity ().
Advanced Resolution:
- LC-MS/MS to identify trace impurities (e.g., de-ethylated by-products in ).
- DoE-guided purification to minimize column chromatography steps ().
What functional groups in this compound are most reactive, and how does this impact derivatization?
Key Reactive Sites:
- Thiazole C-2 position : Susceptible to nucleophilic substitution ().
- Urea NH : Prone to acylations ( ).
Advanced Derivatization:
- Click chemistry (e.g., CuAAC) to append triazole groups at the piperazine nitrogen ().
- Protecting groups (e.g., Boc for urea NH) during multi-step syntheses ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
